N-(3-Acetylphenyl)-2-fluorobenzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry
Benzamide derivatives are a class of compounds that have demonstrated a remarkable breadth of pharmacological activities. Their derivatives are known to possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties, among others. matrixscientific.comnanobioletters.comnih.gov This wide range of biological effects has cemented the benzamide scaffold as a valuable starting point in the design and synthesis of new therapeutic agents.
The diverse applications of benzamide derivatives are extensive. For instance, some have been investigated as glucokinase activators for the potential treatment of diabetes, while others have been explored as potent enzyme inhibitors and cytotoxic agents against cancer cells. nih.govresearchgate.net The development of novel benzamide derivatives continues to be an active area of research, with scientists constantly exploring new substitutions and modifications to fine-tune their biological activity. matrixscientific.comnanobioletters.com
Overview of Amide and Fluorine-Containing Organic Compounds in Drug Discovery Research
The strategic incorporation of fluorine into organic molecules has become a powerful and widely used strategy in modern drug discovery. mdpi.comnih.gov The unique properties of the fluorine atom can profoundly influence the physicochemical and pharmacokinetic properties of a drug candidate. mdpi.comnih.govresearchgate.net
One of the key advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. nanobioletters.com This can lead to a longer duration of action for the drug. Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
The combination of an amide functional group with fluorine substitution represents a potent pairing in medicinal chemistry. This synergy allows for the creation of molecules with both the desirable biological interaction capabilities of amides and the enhanced drug-like properties conferred by fluorine.
Rationale for Investigating N-(3-Acetylphenyl)-2-fluorobenzamide as a Research Probe
While specific research on this compound is not extensively documented in publicly available literature, a compelling scientific rationale for its investigation can be constructed based on the known properties of its constituent chemical motifs. The compound combines three key features, each with established relevance in medicinal chemistry: the 2-fluorobenzamide (B1203369) core, the 3-acetylphenyl substituent, and the overarching benzamide scaffold.
The 2-fluorobenzamide moiety itself is a component of various biologically active molecules. The presence of the fluorine atom at the ortho position can influence the conformation of the amide bond and introduce specific electronic effects that may be beneficial for target binding.
The 3-acetylphenyl group is also found in compounds that have been explored for their therapeutic potential. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer agents. The acetyl group can participate in hydrogen bonding and other interactions within a biological target.
Therefore, the synthesis and study of This compound can be rationalized as a logical step in the exploration of new chemical space for potential drug candidates. By combining a fluorinated benzamide with an acetyl-substituted phenyl ring, researchers can investigate the synergistic effects of these functionalities. Such a molecule could be screened for a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, or kinase inhibitory effects, given the known activities of related structures. nih.gov The investigation of this and similar molecules allows chemists to systematically probe structure-activity relationships, contributing valuable data to the broader field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJLLIEEYKDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288942 | |
| Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-99-8 | |
| Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303091-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Acetylphenyl 2 Fluorobenzamide and Analogues
Retrosynthetic Analysis of N-(3-Acetylphenyl)-2-fluorobenzamide
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comleah4sci.com The primary disconnection for this compound occurs at the amide C-N bond, as this bond is typically formed in the final stages of the synthesis. amazonaws.com This disconnection reveals two key synthons: an electrophilic 2-fluorobenzoyl cation and a nucleophilic 3-acetylphenylamine anion.
The corresponding synthetic equivalents for these synthons are 2-fluorobenzoyl chloride and 3-aminoacetophenone, respectively. This retrosynthetic approach is logical and efficient as it leads to readily accessible starting materials. The formation of an amide from an acyl chloride and an amine is a well-established and reliable reaction. amazonaws.comyoutube.com
Figure 1: Retrosynthetic analysis of this compound.
Image Caption:Classical and Contemporary Approaches to Amide Bond Formation
The crucial step in the synthesis of this compound is the formation of the amide bond. Several methods can be employed for this transformation, with the choice often depending on factors such as scale, desired purity, and reaction conditions.
Condensation Reactions Utilizing Benzoyl Chlorides
The reaction of an amine with a benzoyl chloride, known as the Schotten-Baumann reaction, is a widely used method for preparing amides. wikipedia.orglscollege.ac.in This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. organic-chemistry.orgbyjus.com The base is crucial to drive the equilibrium towards the product by preventing the protonation of the unreacted amine. organic-chemistry.orgbyjus.com
In the synthesis of this compound, 3-aminoacetophenone is treated with 2-fluorobenzoyl chloride in the presence of a base like sodium hydroxide (B78521) or pyridine (B92270). byjus.com The reaction is often performed in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution. wikipedia.orglscollege.ac.in The starting materials and the product remain in the organic phase, while the base in the aqueous phase neutralizes the generated HCl. wikipedia.org
Table 1: Common Conditions for Schotten-Baumann Reaction
| Parameter | Condition | Purpose | Reference |
| Acid Chloride | Benzoyl Chloride | Electrophilic partner | wikipedia.org |
| Amine | Primary or Secondary | Nucleophilic partner | jk-sci.com |
| Base | NaOH, KOH, Pyridine | Neutralize HCl, drive equilibrium | byjus.comjk-sci.com |
| Solvent | Dichloromethane, Water (biphasic) | Dissolve reactants, facilitate separation | wikipedia.orglscollege.ac.in |
| Temperature | Room Temperature | Typically sufficient for reaction | youtube.com |
Acylation Strategies with Anhydrides
An alternative to using acyl chlorides is the acylation of amines with acid anhydrides. This method also results in the formation of an amide bond. While generally less reactive than acyl chlorides, anhydrides offer the advantage of producing a carboxylic acid as a byproduct, which is less corrosive than HCl. The reaction of an amine with an anhydride (B1165640) proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate which then collapses to form the amide and a carboxylate anion.
For the synthesis of the target molecule, this would involve reacting 3-aminoacetophenone with 2-fluorobenzoic anhydride. However, the preparation of the specific anhydride might be more complex than the corresponding acyl chloride, making the benzoyl chloride route often more practical.
Preparation of Key Precursors: Aminoacetophenones and Substituted Benzoyl Chlorides
The successful synthesis of this compound relies on the availability of high-quality precursors.
3-Aminoacetophenone is typically prepared by the reduction of 3-nitroacetophenone. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as iron powder in the presence of an acid.
2-Fluorobenzoyl chloride can be synthesized from 2-fluorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction effectively converts the carboxylic acid into the more reactive acyl chloride.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
For the Schotten-Baumann reaction, the choice of base is critical. While aqueous sodium hydroxide is common, organic bases like pyridine or triethylamine (B128534) can also be employed, particularly in anhydrous conditions. jk-sci.com The use of pyridine can sometimes lead to the formation of a more powerful acylating agent. byjus.com
The solvent system also plays a significant role. A biphasic system of water and an organic solvent is traditional for the Schotten-Baumann reaction. wikipedia.org However, performing the reaction in a single aprotic solvent with an organic base is also a common and effective strategy.
Temperature control is important to manage the exothermic nature of the reaction and to minimize side reactions. Typically, the reaction is carried out at room temperature. The stoichiometry of the reactants should be carefully controlled, often with a slight excess of the acyl chloride to ensure complete conversion of the amine.
Table 2: General Parameters for Optimization of Benzamide (B126) Synthesis
| Parameter | Variables | Effect on Reaction |
| Base | NaOH, K₂CO₃, Pyridine, Triethylamine | Neutralizes acid, can influence reactivity |
| Solvent | Dichloromethane, Toluene, THF, Water (biphasic) | Affects solubility, reaction rate, and work-up |
| Temperature | 0 °C to Reflux | Controls reaction rate and side product formation |
| Stoichiometry | Equimolar or slight excess of acylating agent | Drives reaction to completion |
Synthesis of Structurally Related Benzamide Derivatives for Comparative Studies
The synthesis of structurally related benzamide derivatives is valuable for establishing structure-activity relationships (SAR) in drug discovery and for comparative studies of material properties. nih.govresearchgate.netresearchgate.net By systematically varying the substituents on both the aniline (B41778) and benzoyl moieties, a library of compounds can be generated.
The general synthetic strategies described above can be readily adapted to produce a range of analogues. For instance, by substituting 3-aminoacetophenone with other substituted anilines (e.g., 4-aminoacetophenone, 3-aminobenzonitrile), a series of N-substituted 2-fluorobenzamides can be synthesized. Similarly, using different substituted benzoyl chlorides allows for the exploration of various functionalities on the benzoyl ring.
Table 3: Examples of Structurally Related Benzamide Derivatives
| Aniline Precursor | Benzoyl Chloride Precursor | Resulting Benzamide Derivative | Synthetic Method | Reference |
| 4-Aminoacetophenone | Benzoyl chloride | N-(4-Acetylphenyl)benzamide | Schotten-Baumann | wisdomlib.org |
| 3-Hydroxyaniline | Benzoyl chloride | N-(3-Hydroxyphenyl)benzamide | Condensation | researchgate.net |
| 2,6-Dimethylaniline | p-Nitrobenzoyl chloride | N-(2,6-Dimethylphenyl)-4-nitrobenzamide | Amidation | amazonaws.com |
| Aniline | 4-Nitrobenzoyl chloride | 4-Nitro-N-phenylbenzamide | Amidation | researchgate.net |
This systematic approach to synthesizing analogues allows researchers to probe the effects of different functional groups on the chemical and biological properties of the benzamide scaffold. nih.govresearchgate.net
Isomeric Acetylphenyl Benzamides (e.g., N-(4-Acetylphenyl)-2-fluorobenzamide)
The synthesis of isomeric acetylphenyl benzamides, such as the para-substituted N-(4-Acetylphenyl)-2-fluorobenzamide, follows the same fundamental principles of amide bond formation. sigmaaldrich.comscbt.com The key difference lies in the choice of the starting aniline isomer. For the synthesis of the 4-acetylphenyl analogue, 4-aminoacetophenone is used as the amine component, reacting with 2-fluorobenzoic acid or its corresponding acyl chloride. researchgate.net
The position of the acetyl group (ortho, meta, or para) on the aniline ring can influence the reactivity of the amine and the properties of the resulting benzamide. These isomers are valuable for structure-activity relationship (SAR) studies, as the spatial arrangement of the acetyl group can significantly impact the molecule's interaction with biological targets.
| Starting Amine | Corresponding Benzamide Product |
| 2-Aminoacetophenone | N-(2-Acetylphenyl)-2-fluorobenzamide |
| 3-Aminoacetophenone | This compound |
| 4-Aminoacetophenone | N-(4-Acetylphenyl)-2-fluorobenzamide |
Introduction of Diverse Substituents on Phenyl Rings
The chemical structure of this compound features two phenyl rings that can be functionalized with a wide array of substituents. These modifications are crucial for fine-tuning the molecule's physicochemical properties. Substituents can be introduced either on the starting materials (the benzoic acid and aniline derivatives) before the amide coupling reaction or, in some cases, on the pre-formed benzamide scaffold through reactions like electrophilic aromatic substitution. evitachem.comwikipedia.org
The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring dictate the electronic environment of the molecule. libretexts.org For instance, introducing an electron-donating group like a methoxy (B1213986) (-OCH₃) group can increase the electron density of the aromatic ring, potentially affecting its reactivity and binding interactions. science.gov Conversely, an electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, decreases the ring's electron density. science.gov
Table of Potential Substitutions and Their Effects
| Ring Position | Substituent Type | Example | Potential Influence |
|---|---|---|---|
| Phenyl Ring A (from Benzoic Acid) | Electron-Withdrawing | Chlorine (Cl), Nitro (NO₂) | Decreases electron density, can influence acidity of N-H proton. science.gov |
| Phenyl Ring A (from Benzoic Acid) | Electron-Donating | Methoxy (OCH₃), Methyl (CH₃) | Increases electron density, can affect reaction rates. libretexts.org |
| Phenyl Ring B (from Aniline) | Electron-Withdrawing | Trifluoromethyl (CF₃) | Decreases basicity of the parent amine. google.com |
| Phenyl Ring B (from Aniline) | Electron-Donating | Amino (NH₂), Hydroxyl (OH) | Increases electron density, provides sites for further functionalization. libretexts.org |
Modifications to the Amide Linker
The amide linker (-CO-NH-) is a central, structurally significant component of benzamides. While typically stable, its characteristics can be modified to alter the molecule's properties, such as flexibility and hydrogen bonding capacity. mdpi.com
One approach to modification involves replacing the amide bond with a bioisostere, such as a thioamide (-CS-NH-), an ester (-CO-O-), or a reversed amide (-NH-CO-). These changes can profoundly affect the molecule's electronic distribution, conformation, and metabolic stability.
Another strategy involves the N-alkylation or N-acylation of the amide nitrogen. Introducing a substituent on the amide nitrogen removes the hydrogen bond donor capability of the N-H group, which can be critical for receptor interactions. This modification also introduces steric bulk that can influence the molecule's preferred conformation.
Furthermore, the linker's length and flexibility can be adjusted by inserting additional atoms or functional groups. For example, incorporating a methylene (B1212753) (-CH₂-) or an ethylene (B1197577) (-CH₂CH₂-) unit between one of the phenyl rings and the amide group can increase the distance and rotational freedom between the two aromatic moieties. mdpi.com Such modifications are employed to optimize the spatial orientation of the key structural components for enhanced biological activity. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete and unambiguous assignment of all atoms in N-(3-Acetylphenyl)-2-fluorobenzamide can be achieved.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) provide critical information about the electronic environment and connectivity of the protons.
Amide Proton (N-H): A single proton signal is anticipated in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm. This signal would likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
Aromatic Protons: The eight aromatic protons on the two phenyl rings would resonate in the range of δ 7.0–8.5 ppm. The signals would present as a complex series of multiplets (doublets, triplets, and doublet of doublets) due to spin-spin coupling with neighboring protons. The protons on the 2-fluorobenzamide (B1203369) ring will also exhibit coupling to the fluorine atom.
Acetyl Protons (CH₃): The three equivalent protons of the methyl group in the acetyl moiety are expected to appear as a sharp singlet in the upfield region, typically around δ 2.6 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide N-H | 8.0 - 10.0 | Broad Singlet |
| Aromatic C-H | 7.0 - 8.5 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 15 distinct carbon signals are expected, as the molecular formula is C₁₅H₁₂FNO₂. spectrabase.com
Carbonyl Carbons (C=O): Two signals in the most downfield region correspond to the two carbonyl carbons. The ketone carbonyl (C=O) of the acetyl group is expected around δ 197 ppm, while the amide carbonyl (C=O) should appear slightly more upfield, around δ 164 ppm.
Aromatic Carbons: The twelve aromatic carbons will produce signals between δ 115 and 140 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet, with a chemical shift significantly influenced by the fluorine's electronegativity.
Methyl Carbon (-CH₃): The carbon of the acetyl methyl group will resonate in the upfield region of the spectrum, typically around δ 26 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | ~197 |
| Amide C=O | ~164 |
| Aromatic C-F | 158 - 162 (doublet) |
| Aromatic C | 115 - 140 |
To resolve ambiguities from one-dimensional spectra and confirm the complete structural assignment, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in assigning the specific positions of protons on each aromatic ring by showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and the acetyl proton singlet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the amide proton to the amide carbonyl carbon and adjacent aromatic carbons. Similarly, the acetyl methyl protons would show a correlation to the ketone carbonyl carbon, confirming its assignment.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight and to gain structural insights from the fragmentation pattern of the molecule. The molecular formula C₁₅H₁₂FNO₂ corresponds to an exact mass of 257.0852 g/mol . spectrabase.com In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺˙) would be observed at m/z 257.0852, confirming the elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely proceed through characteristic pathways for benzamides. A primary fragmentation would be the cleavage of the amide bond (α-cleavage), leading to two major fragment ions:
The 2-fluorobenzoyl cation at m/z 123.
The 3-aminophenylacetylene radical cation or related fragments derived from the other part of the molecule.
Further fragmentation could involve the loss of a methyl radical (•CH₃) from the acetyl group or the loss of carbon monoxide (CO).
Table 3: Expected Key Mass Fragments of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 257 | [M]⁺˙ Molecular Ion |
| 242 | [M - CH₃]⁺ Loss of a methyl radical |
| 123 | [C₇H₄FO]⁺ 2-fluorobenzoyl cation |
Infrared (IR) Spectroscopy for Identification of Functional Groups and Hydrogen Bonding Patterns
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. spectrabase.com
N-H Stretching: A moderate to sharp absorption band between 3300 and 3400 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide. The position and broadness of this peak can indicate the extent of intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
C=O Stretching: Two distinct and strong absorption bands are anticipated for the carbonyl groups. The ketone C=O stretch is typically found around 1685 cm⁻¹, while the amide I band (primarily C=O stretch) is expected near 1660 cm⁻¹.
N-H Bending: The amide II band, which arises from N-H bending and C-N stretching, appears around 1530 cm⁻¹.
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1250 and 1100 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ketone C=O | Stretch | ~1685 |
| Amide C=O | Amide I Band | ~1660 |
| Amide N-H | Bend (Amide II) | ~1530 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional solid-state structure of a crystalline compound. While no published crystal structure for this compound is currently available, an SCXRD analysis would provide precise data on bond lengths, bond angles, and torsion angles.
This analysis would definitively confirm the molecular connectivity and constitution. Furthermore, it would reveal the molecule's conformation in the solid state, including the dihedral angle between the planes of the two aromatic rings. Crucially, SCXRD elucidates the details of the crystal packing, showing how individual molecules interact with their neighbors. It is highly probable that the structure would feature intermolecular hydrogen bonds between the amide N-H group of one molecule and a carbonyl oxygen atom (either amide or ketone) of an adjacent molecule, forming chains or dimeric motifs that stabilize the crystal lattice. eurjchem.comresearchgate.net
Determination of Molecular Conformation and Geometry
Specific experimental data, such as bond lengths, bond angles, and torsion angles for this compound, which would be determined by single-crystal X-ray diffraction, are not available in published literature. Such studies would typically reveal the planarity of the benzamide (B126) backbone and the relative orientations of the 2-fluorophenyl and 3-acetylphenyl rings.
Analysis of Intermolecular Interactions and Crystal Packing
A detailed analysis of the intermolecular interactions and crystal packing of this compound, which would be derived from crystallographic data and computational tools like Hirshfeld surface analysis, is not available. This type of analysis would identify and quantify significant non-covalent interactions, such as hydrogen bonds (e.g., N-H···O) and other weaker contacts (e.g., C-H···O, C-H···F, π-π stacking), that govern the supramolecular assembly in the solid state.
Polymorphism and Solid-State Characteristics
There is no information in the searched scientific literature regarding the existence of polymorphs for this compound. Polymorphism is a known phenomenon among N-aryl benzamides, where different crystal packing arrangements of the same molecule can occur, leading to different physical properties. However, investigations into the potential polymorphic forms of this specific compound have not been reported.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the molecule at an electronic level, offering a detailed understanding of its fundamental properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org For N-(3-Acetylphenyl)-2-fluorobenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine the molecule's most stable three-dimensional conformation (optimized geometry). mdpi.comnih.gov This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial as it represents the foundational state for subsequent property calculations. arxiv.org
These calculations reveal the spatial arrangement of the atoms, including the planarity of the phenyl rings and the orientation of the central amide linkage and the acetyl group. For instance, in structurally similar benzamides, the amide group is often found to be twisted out of the plane of the attached aromatic rings. mdpi.commdpi.com
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical, representative data for key geometric parameters based on calculations of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (Amide) | 1.24 |
| C-N (Amide) | 1.36 | |
| C-C (Acetyl) | 1.51 | |
| C=O (Acetyl) | 1.23 | |
| C-F | 1.35 | |
| **Bond Angles (°) ** | O=C-N (Amide) | 122.5 |
| C-N-C (Amide Link) | 128.0 | |
| Dihedral Angles (°) | Phenyl Ring 1 - Amide | 25.0 |
| Phenyl Ring 2 - Amide | 35.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govcapes.gov.br
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of undergoing chemical reactions. For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl ring attached to the nitrogen, while the LUMO is often distributed over the electron-deficient regions, like the benzoyl and acetyl groups.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data) This table presents hypothetical energy values to illustrate the concept of FMO analysis.
| Orbital | Energy (eV) | Significance |
| HOMO | -6.85 | Electron Donating Capacity |
| LUMO | -1.95 | Electron Accepting Capacity |
| Energy Gap (ΔE) | 4.90 | Chemical Reactivity/Stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. mdpi.comresearchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these are expected around the highly electronegative oxygen atoms of the amide and acetyl carbonyl groups, as well as the fluorine atom. mdpi.com
Blue regions represent positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, especially the amide N-H proton. mdpi.comnih.gov
Green regions denote neutral or areas with near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive behavior and hydrogen bonding capabilities. researchgate.net
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). nih.govwisc.edu
Intramolecular hyperconjugation: Delocalization of electron density from lone pairs (e.g., on oxygen or nitrogen atoms) into adjacent anti-bonding orbitals (e.g., π* of the C=O bond or aromatic rings).
π-π interactions:* Electron delocalization between the two phenyl rings through the amide bridge.
These charge-transfer interactions lead to a more stabilized molecular system and are crucial for understanding the molecule's electronic structure and stability. capes.gov.brrsc.org
Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound (Hypothetical Data) This table presents hypothetical but representative NBO analysis data.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) of C=O | π* (C-N) | 25.5 | Lone Pair → Anti-bond |
| π (Phenyl Ring 1) | π* (Phenyl Ring 2) | 15.2 | π-conjugation |
| LP (N) | π* (C=O) | 45.8 | Resonance Stabilization |
| σ (C-H) | σ* (C-C) | 3.1 | Hyperconjugation |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking simulations would be performed against specific protein targets known to be modulated by benzamide-class compounds. Potential targets could include enzymes like cyclooxygenases (COX), histone deacetylases (HDACs), or kinases such as VEGFR-2, depending on the therapeutic area of interest. mdpi.comnih.gov
The simulation places the flexible ligand into the binding site of the rigid or flexible receptor, and a scoring function is used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. nih.gov The results identify the most likely binding pose and the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions commonly include:
Hydrogen Bonds: Between the amide N-H group (donor) or carbonyl oxygens/fluorine atom (acceptors) and amino acid residues in the protein's active site.
Hydrophobic Interactions: Involving the phenyl rings of the ligand and nonpolar residues of the target.
π-π Stacking: Between the aromatic rings of the ligand and aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp).
By analyzing these binding modes, researchers can understand the structural basis for the molecule's biological activity and guide the design of more potent and selective derivatives. mdpi.com
Assessment of Key Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)
The structural features of this compound—containing an amide linkage, two aromatic rings, a fluorine substituent, and a ketone group—allow for a variety of intermolecular forces that are critical for its molecular recognition and crystal packing. Computational methods are essential for dissecting and quantifying these interactions.
π-π Stacking: The presence of two aromatic systems, the 2-fluorobenzoyl ring and the 3-acetylphenyl ring, facilitates π-π stacking interactions. These non-covalent interactions are fundamental in both solid-state packing and in the binding of a ligand to a protein target. Computational studies on related aromatic dimers show that these interactions can adopt various geometries, including sandwich (AA-type) and slipped-parallel (AB-type) arrangements, with the latter often being energetically favorable. arxiv.orgnih.gov The interaction energy of these stacking configurations is a balance of electrostatic and dispersion forces. arxiv.org
Hydrophobic Interactions: The phenyl rings and the methyl group of the acetyl moiety contribute to the molecule's hydrophobic character. These interactions are crucial for the desolvation process upon entering a nonpolar binding pocket of a protein, which provides a significant entropic contribution to the binding free energy.
Scoring Functions and Binding Energy Prediction
In the context of drug discovery and design, molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. Scoring functions are the mathematical algorithms at the core of this process, used to estimate the binding affinity, or free energy of binding, between the ligand and its target. yokohama-cu.ac.jpresearchgate.net
Scoring functions work by calculating the sum of energetic contributions from different types of interactions, such as electrostatic forces, van der Waals interactions, and hydrogen bonds. yokohama-cu.ac.jp A key challenge in their development is accounting for phenomena like solvent effects and the non-additivity of interactions, where the binding energy of a whole molecule may be greater than the sum of its individual parts. yokohama-cu.ac.jp The reliability of a docking simulation is highly dependent on the accuracy of its scoring function. researchgate.net These functions are generally categorized into several main classes. researchgate.netnih.gov
| Scoring Function Class | Description | Basis of Calculation |
|---|---|---|
| Physics-Based (Force-Field) | Calculates binding energy by summing non-bonded interaction terms (van der Waals and electrostatic) based on a classical force field. researchgate.net | Potential energy terms from force fields like CHARMM or AMBER. |
| Empirical | Uses a regression-based approach where the binding free energy is a weighted sum of various geometric and energetic terms (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts, rotatable bonds). yokohama-cu.ac.jp | Coefficients are fitted to experimental binding data from a training set of protein-ligand complexes. nih.gov |
| Knowledge-Based | Derives statistical potentials (potentials of mean force) from the frequency of atom-pair contacts observed in experimental protein-ligand complex structures. | Statistical analysis of structural databases. |
| Machine Learning-Based | Employs advanced machine learning or deep learning models to learn complex relationships between structural features of a protein-ligand complex and its binding affinity. nih.gov | Trained on large datasets of structural and affinity data, often outperforming classical scoring functions. nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules, thereby assessing the stability and behavior of a ligand-protein complex in a simulated physiological environment. nih.gov
The process begins with the docked structure of the ligand (this compound) within its protein target. This complex is then solvated in a box of water molecules with appropriate ions to mimic cellular conditions. The simulation software then solves Newton's equations of motion for every atom, generating a trajectory that shows how the positions and velocities of atoms change over a period, typically ranging from nanoseconds to microseconds. mdpi.com
Analysis of the MD trajectory provides critical insights:
Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the ligand remains stably bound in the active site or if it dissociates.
Conformational Changes: MD simulations reveal the flexibility of both the ligand and the protein, showing how the protein might adapt its shape to accommodate the ligand (induced fit) and which conformational states of the ligand are most prevalent.
Interaction Persistence: The simulation allows for the analysis of key intermolecular interactions (like hydrogen bonds or π-π stacking) over time, identifying which contacts are most stable and crucial for binding. mdpi.com
Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to snapshots from the MD trajectory to provide a more refined estimate of the binding free energy. mdpi.com
In Silico ADME/Tox Predictions (Focus on ADME/Tox methodologies and descriptors for research purposes, excluding specific hazard statements)
Before a compound can be considered for further development, it is crucial to evaluate its potential pharmacokinetic and toxicological properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) provides an early, cost-effective assessment of a compound's drug-likeness. nih.govnih.gov These predictions are generated using computational models trained on large datasets of experimental results for diverse chemicals. These models calculate a range of molecular descriptors for a query molecule like this compound to estimate its ADME/Tox profile.
This approach helps to flag potential liabilities early in the research phase, guiding the selection and optimization of lead compounds. nih.gov The methodologies focus on calculating key physicochemical and pharmacokinetic descriptors.
| Category | Descriptor/Methodology | Purpose in Research |
|---|---|---|
| Absorption | Lipophilicity (e.g., LogP) | Predicts how a compound partitions between lipid and aqueous environments, affecting membrane permeability. |
| Aqueous Solubility (LogS) | Estimates solubility in water, which is critical for absorption from the gastrointestinal tract. | |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | |
| Distribution | Plasma Protein Binding (PPB) | Estimates the fraction of the compound that will bind to proteins in the blood, as only the unbound fraction is active. |
| Blood-Brain Barrier (BBB) Penetration | Predicts the likelihood of a compound crossing the BBB, which is crucial for CNS-targeting agents. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts whether the compound will inhibit key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which can lead to drug-drug interactions. nih.gov |
| Toxicity | Ames Test Prediction | Assesses the potential for the compound to be mutagenic. nih.gov |
| hERG Inhibition | Predicts the risk of blocking the hERG potassium channel, which is associated with cardiotoxicity. nih.gov | |
| Hepatotoxicity Prediction | Estimates the potential for the compound to cause liver damage. nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design of Compound Libraries for SAR Exploration
The systematic exploration of the chemical space around a lead compound is fundamental to understanding its SAR. For the N-phenylbenzamide scaffold, the design of compound libraries typically involves the strategic modification of three key regions: the benzoyl ring (Ring A), the aniline (B41778) ring (Ring B), and the central amide linker.
To explore the SAR of a compound like N-(3-Acetylphenyl)-2-fluorobenzamide, a library would be designed to systematically probe the importance of its key functional groups. This would involve:
Variation of the Benzoyl Ring (Ring A) Substituents: The 2-fluoro substituent is a key feature. A library would include analogues with this fluorine atom shifted to the 3- or 4-position to understand the impact of its location. Furthermore, replacing the fluorine with other halogens (Cl, Br, I) or with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -CN, -NO2) groups would elucidate the role of electronics and sterics at this position. mdpi.com
Modification of the Aniline Ring (Ring B) Substituents: The 3-acetyl group is a significant feature. A library would explore moving this group to the 2- or 4-position. Analogues would also be synthesized where the acetyl group is replaced by other functionalities, such as a nitro group, a cyano group, or a hydroxyl group, to assess the impact on activity. nih.gov
Alterations to the Amide Linker: While less common for this specific scaffold, modifications could include N-methylation of the amide nitrogen or its replacement with a thioamide or a reversed amide to probe the importance of the hydrogen bond donor/acceptor character of the linker.
An example of a focused library design for exploring the SAR of N-phenylbenzamide derivatives is presented below.
| Scaffold | Ring A Variations (R1) | Ring B Variations (R2) | Purpose |
| N-phenylbenzamide | 2-F, 3-F, 4-F, 2-Cl, 2-CH3 | 3-COCH3, 4-COCH3, 3-NO2, 4-CN | To probe the influence of substituent position and electronics on biological activity. |
| N-phenylbenzamide | 2-F | 3-COCH3, 3-CH(OH)CH3, 3-C(O)NH2 | To explore the impact of modifying the acetyl group on potency and physicochemical properties. |
This systematic approach allows for the generation of a comprehensive dataset to build robust SAR and QSAR models.
Identification of Key Structural Features for Biological Activity
SAR studies on various N-phenylbenzamide series have revealed several structural features that are critical for their biological activity.
The N-phenylbenzamide Core: This central scaffold is crucial as it correctly orients the two phenyl rings in a specific conformation, which is often necessary for binding to biological targets such as protein kinases or the minor groove of DNA. nih.govscirp.org The amide linker itself is a key interaction point, often forming hydrogen bonds with the target protein. nih.gov
Substituents on the Benzoyl Ring (Ring A): The nature and position of substituents on this ring can significantly modulate activity. For instance, in a series of N-phenylbenzamide derivatives targeting kinetoplastid parasites, modifications to this ring were shown to influence DNA binding affinity. nih.gov The 2-fluoro substitution in this compound is particularly interesting as fluorine can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule due to intramolecular hydrogen bonding with the amide proton. mdpi.com
Substituents on the Aniline Ring (Ring B): Substitutions on this ring are critical for tuning the desired biological effect and selectivity. In studies on enterovirus 71 inhibitors, a bromo-substituent on this ring was found to be important for antiviral activity. nih.gov The 3-acetyl group in the title compound introduces a potential hydrogen bond acceptor and a point for metabolic modification, which could significantly impact its pharmacokinetic and pharmacodynamic properties.
The following table summarizes the impact of various substitutions on the biological activity of N-phenylbenzamide derivatives, based on published research.
| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |
| Anti-EV71 N-phenylbenzamides | 4-bromo on aniline ring | Essential for anti-EV 71 activity | nih.gov |
| Anticancer N-phenylbenzamides | Diaryl urea (B33335) moiety | Prominent pharmacophore for anticancer efficacy | nih.gov |
| Antimicrobial Benzamides | Chloro substitution | Often enhances antimicrobial effects | nih.gov |
| Antiparasitic N-phenylbenzamides | Basic groups (e.g., aminoimidazoline) | Important for kDNA binding and antiparasitic activity | nih.gov |
Elucidation of Pharmacophore Models
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. For the N-phenylbenzamide class of compounds, several pharmacophore models have been proposed based on their diverse biological targets.
Protein Kinase Inhibitors: For N-phenylbenzamide derivatives designed as protein kinase inhibitors, a common pharmacophore model includes:
Two to three hydrogen bond acceptors.
One hydrogen bond donor.
One or two aromatic rings. This model is based on the binding mode of known type-2 kinase inhibitors like imatinib, where the N-phenylbenzamide core acts as a linker to position the aromatic rings in the allosteric and active sites of the kinase. scirp.org
Antiparasitic Agents: In the case of N-phenylbenzamide derivatives that target the kinetoplast DNA (kDNA) of parasites, the pharmacophore model emphasizes features that facilitate DNA minor groove binding. This includes:
A crescent shape to match the curvature of the DNA minor groove.
Positively charged groups (or groups that can be protonated) to interact with the negatively charged phosphate (B84403) backbone of DNA.
Hydrogen bond donors and acceptors to interact with the base pairs in the minor groove. nih.gov
Urease Inhibitors: For benzamide-acetamide pharmacophores targeting urease, the model often includes:
A hydrogen bond donor/acceptor network involving the amide and sulfonamide groups.
Aromatic rings for hydrophobic interactions within the active site. acs.org
Based on these established models, a hypothetical pharmacophore for this compound could include the 2-fluoro atom and the 3-acetyl oxygen as hydrogen bond acceptors, the amide N-H as a hydrogen bond donor, and the two phenyl rings as hydrophobic features.
Development and Validation of QSAR Models for Predictive Activity
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the physicochemical properties that drive potency.
For substituted benzamides and related structures, various QSAR studies have been successfully conducted. These studies often employ a range of molecular descriptors:
Topological Descriptors: These describe the connectivity of atoms in a molecule. Indices such as the Kier and Hall molecular connectivity indices (e.g., 2χv, 2χ) and Kier's shape index (kappaalpha1) have been used to model the antimicrobial activity of substituted benzamides. nih.gov
Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment and partial charges on atoms. These are crucial for modeling interactions with polar residues in a binding site.
Steric Descriptors: Molar refractivity (MR) and other descriptors of molecular size and shape are used to model the influence of steric bulk on binding. unair.ac.id
Lipophilicity Descriptors: The logarithm of the partition coefficient (logP) or calculated versions (e.g., iLOGP) are used to model the compound's ability to cross cell membranes. ijpsr.com
A typical QSAR equation might take the form: pIC50 = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant
For example, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents yielded an equation where Log S (logarithm of solubility) and MR were significant descriptors. unair.ac.id Another study on substituted benzimidazoles found that the topological polar surface area (TPSA) and the number of H-bond acceptors were important for modeling antibacterial activity. ijpsr.com
Validation of these models is crucial and is typically performed using a test set of compounds that were not used in the model's development. A high cross-validated r² (q²) value indicates a model with good predictive ability. nih.gov
Strategies for Lead Optimization Based on SAR/QSAR Data
The insights gained from SAR and QSAR studies are directly applied to the process of lead optimization, which aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.
For a hypothetical lead compound like this compound, optimization strategies would include:
Potency Enhancement: If SAR data indicates that the 3-acetyl group is a key interaction point but has suboptimal binding, medicinal chemists might explore replacing it with other groups that have similar electronic properties but different steric profiles (e.g., a sulfone group). If QSAR models suggest that increased lipophilicity is correlated with higher potency, adding small alkyl or halogen groups to either phenyl ring could be explored.
Improving Selectivity: Often, a lead compound will have activity against multiple targets. To improve selectivity, SAR data can be used to identify regions of the molecule that can be modified to disfavor binding to off-target proteins while maintaining or improving binding to the desired target.
Enhancing Pharmacokinetic Properties: The 3-acetyl group might be a site of rapid metabolism. If this leads to poor in vivo efficacy, it could be replaced with a more metabolically stable group, such as a trifluoromethyl group. QSAR models that incorporate descriptors for metabolic stability can guide these modifications. nih.gov
The iterative cycle of design, synthesis, biological testing, and SAR/QSAR analysis is the cornerstone of modern drug discovery and allows for the refinement of a lead compound into a clinical candidate.
Biological Target Identification and Mechanistic Studies
High-Throughput Screening for Biological Activity and Hit Identification
For a compound like N-(3-Acetylphenyl)-2-fluorobenzamide, HTS would be employed to test its activity across a wide range of potential targets. Compounds that show activity are flagged for further investigation, including dose-response studies and secondary assays to confirm their effects and rule out non-specific activity. dundee.ac.uk While specific HTS campaign data that initially identified this compound is not always public, this methodology is the primary engine for discovering novel activities for new chemical entities. mdpi.com
Biochemical Assays for Enzyme Inhibition (e.g., Soluble Epoxide Hydrolase (sEH) inhibition, PARP-1 inhibition)
Following hit identification, biochemical assays are crucial for quantifying a compound's potency and selectivity against a specific enzyme target. The benzamide (B126) scaffold present in this compound suggests potential interactions with several enzyme families.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. brieflands.commdpi.com Inhibiting sEH increases the levels of beneficial EETs, making sEH a therapeutic target for conditions like hypertension and inflammation. brieflands.comnih.gov The inhibitory activity of compounds against sEH is often measured using fluorescence-based assays where the enzyme converts a substrate to a fluorescent product. brieflands.com
Research into related benzamide derivatives has highlighted their potential as sEH inhibitors. For instance, a close structural analog, N-(4-acetylphenyl)-2-fluorobenzamide, has been synthesized and evaluated for its biological activity. brieflands.com Amide and urea-based compounds are well-recognized classes of sEH inhibitors. nih.gov
Interactive Table: sEH Inhibition by a Structural Analog The following table presents data for a closely related structural analog of the subject compound.
| Compound Name | Target Enzyme | Assay Type | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| N-(4-acetylphenyl)-2-fluorobenzamide | Human sEH | Fluorescence-based | Data not specified in abstract | brieflands.com |
Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a nuclear enzyme critical for DNA repair. nih.gov In the context of cancer, inhibiting PARP-1 in tumors with existing DNA repair defects (such as BRCA1/2 mutations) can lead to synthetic lethality and cell death. The benzamide structure is a classic pharmacophore for PARP inhibition; the first-generation PARP inhibitor, 3-aminobenzamide, is a well-known example. nih.govoatext.com Assays for PARP-1 inhibition typically measure the enzyme's ability to synthesize poly (ADP-ribose) (PAR) chains on itself and other proteins following a DNA-damaging event. nih.gov
While direct inhibitory data for this compound on PARP-1 is not specified in the provided context, its structural similarity to known inhibitors suggests this as a potential activity to be explored through biochemical assays.
Interactive Table: Representative Data from PARP-1 Inhibition Assay This table illustrates the type of data obtained from a PARP-1 inhibition assay using a representative benzamide-based inhibitor.
| Inhibitor | Target Enzyme | Cellular Context | Measured Endpoint | Result | Reference |
|---|---|---|---|---|---|
| 3-aminobenzamide | PARP | Rat Myocardium | PAR Staining Reduction | Significant reduction in PAR formation | nih.gov |
| Olaparib | PARP1 | DT40 Chicken Cells | Cytotoxicity (IC₅₀) | ~10 nM in BRCA2-deficient cells | nmsgroup.it |
Mechanistic Elucidation of Compound-Target Interactions (in vitro)
Understanding precisely how a compound binds to its target is fundamental for lead optimization. This involves studying the molecular interactions that stabilize the compound-target complex.
For sEH , the catalytic mechanism is well-understood. The active site contains a catalytic triad (B1167595) (Asp333-Asp495-His523) and two key tyrosine residues (Tyr381 and Tyr465). mdpi.com Inhibitors containing amide or urea (B33335) groups typically position their carbonyl oxygen to form hydrogen bonds with the hydroxyl groups of Tyr381 and Tyr465, while the amide N-H group can interact with the catalytic Asp333 residue. mdpi.comnih.gov This competitive binding blocks the substrate from entering the active site, thus inhibiting the enzyme.
For PARP-1 , the mechanism of inhibition by small molecules can be more complex than simple catalytic blockade. Modern PARP inhibitors have been shown to act as "poisons" by trapping the PARP enzyme on DNA. nmsgroup.it After PARP-1 binds to a site of DNA damage, the inhibitor binds to its NAD+ pocket. This binding not only prevents the catalytic synthesis of PAR chains but also allosterically stabilizes the PARP-DNA complex, preventing the enzyme's release. nmsgroup.it These trapped complexes are highly cytotoxic, as they obstruct DNA replication and repair machinery. nmsgroup.it The potency of PARP inhibitors often correlates better with their ability to trap PARP on DNA than with their raw catalytic inhibitory strength. nmsgroup.it
Advanced Techniques for Target Identification and Validation
When a compound is identified through phenotypic screening, its molecular target may be unknown. Several advanced techniques are employed to identify and validate the specific protein(s) it interacts with to produce its biological effect.
Affinity chromatography is a powerful method for isolating the binding partners of a small molecule. researchgate.netrsc.org In this technique, the compound of interest (the "bait"), such as this compound, is chemically immobilized onto a solid support like chromatography beads. A cell lysate containing thousands of proteins is then passed over these beads. researchgate.net Proteins that have a specific affinity for the compound will bind to it, while non-binding proteins are washed away. The captured proteins ("prey") are then eluted and identified using high-sensitivity mass spectrometry-based proteomics. researchgate.netnih.gov This approach can directly identify the primary targets of a compound from a complex biological mixture.
Once a putative target is identified, its role in the compound's mechanism of action must be validated. Genetic techniques are central to this process. nih.gov Using methods like RNA interference (RNAi) or CRISPR-Cas9, the expression of the candidate target gene can be knocked down or knocked out in cells. If these modified cells become resistant to the compound's effects, it provides strong evidence that the suppressed protein is indeed the relevant biological target. nih.gov Conversely, overexpressing the target protein may sensitize cells to the compound. Long-term exposure of cells to a compound can also lead to the development of resistance through mutations in the target protein, which can be identified by sequencing the gene of the putative target in the resistant cells.
Investigation of Molecular Pathways Affected by this compound (in vitro)
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the in vitro investigation of molecular pathways affected by this compound were identified. Research detailing the specific biological targets and the subsequent impact on cellular signaling cascades for this particular compound is not available in the searched databases.
Therefore, the creation of detailed research findings and data tables as requested is not possible at this time.
Future Research Directions and Potential Applications
Exploration of N-(3-Acetylphenyl)-2-fluorobenzamide as a Chemical Probe for Novel Biological Pathways
A primary avenue for future research lies in the utilization of this compound as a chemical probe to uncover and study novel biological pathways. Chemical probes are small molecules that interact with specific proteins or pathways, enabling the elucidation of their functions. The structural characteristics of this compound, including its potential for hydrogen bonding and hydrophobic interactions, make it a candidate for binding to various biological targets. evitachem.com
The process would involve screening the compound against a broad range of cellular assays to identify any significant biological effects. Once a phenotype of interest is observed, target deconvolution studies would be initiated to identify the specific protein or proteins with which the compound interacts. This could lead to the discovery of new players in cellular signaling or disease processes. For instance, various benzamide (B126) derivatives have been investigated for their roles in inhibiting enzymes like histone deacetylases (HDACs) or targeting receptors such as the vascular endothelial growth factor receptor (VEGFR). tandfonline.comnih.gov Investigating whether this compound exhibits similar activities could be a valuable starting point.
Development of Advanced Synthetic Strategies for Enhanced Analog Generation
To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic strategies is crucial. The ability to rapidly generate a diverse library of analogs with modifications at various positions of the molecule is key to optimizing its biological activity and selectivity.
Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, could be employed to modify the aromatic rings. acs.org For example, the acetyl group could be transformed into other functional groups through oxidation or reduction reactions. evitachem.com Furthermore, the fluorine atom on the benzamide ring can be strategically replaced with other substituents to probe its influence on binding affinity and pharmacokinetic properties. High-throughput synthesis and purification techniques would be instrumental in accelerating this process, allowing for the rapid screening of a large number of derivatives. mdpi.com The synthesis of related benzamide structures has been achieved through various methods, including the reaction of phenylenediamines with acyl chlorides. mdpi.com
Integration of Multi-Omics Data for Deeper Understanding of Compound Action
A comprehensive understanding of how this compound affects biological systems can be achieved through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to the compound. elifesciences.orgnih.gov By treating cells or model organisms with this compound and analyzing the resulting changes at multiple molecular levels, researchers can identify the pathways and networks that are perturbed.
This data can help to formulate and validate hypotheses about the compound's mechanism of action. elifesciences.org For instance, if transcriptomic analysis reveals the upregulation of genes involved in a particular signaling pathway, and metabolomic analysis shows corresponding changes in related metabolites, this provides strong evidence for the compound's on-target effects. nih.gov The integration of multi-omics data has proven valuable in understanding the mode of action of various compounds and can help to distinguish between on-target and off-target effects. elifesciences.orgbham.ac.uk
Computational Design of Next-Generation Benzamide-Based Bioactive Compounds
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can be leveraged to design the next generation of bioactive compounds based on the this compound scaffold. Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking can provide insights into the key structural features required for biological activity. nih.gov
Molecular docking simulations can be used to predict how analogs of this compound might bind to potential protein targets, helping to prioritize the synthesis of the most promising candidates. nih.gov By building a computational model of the target's binding site, researchers can virtually screen a large library of virtual compounds, saving time and resources. nih.govyoutube.com This computational approach, combined with experimental validation, can significantly accelerate the optimization of lead compounds with improved potency and selectivity. tandfonline.com
Collaborative Research Opportunities in Chemical Biology and Drug Discovery
The multifaceted nature of exploring a new chemical entity like this compound necessitates a collaborative approach. Partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can bring together the diverse expertise required for a comprehensive investigation. chemikailproteomics.com
Academic labs can contribute by performing fundamental research into the compound's mechanism of action and exploring its utility as a chemical probe. chemikailproteomics.comnih.gov Pharmaceutical companies can provide resources for high-throughput screening, medicinal chemistry optimization, and preclinical development. CROs can offer specialized services such as advanced synthesis, bioanalytical testing, and in vivo studies. Such collaborations are essential for translating basic scientific discoveries into tangible therapeutic applications.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-Acetylphenyl)-2-fluorobenzamide be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions by selecting aprotic solvents (e.g., dichloromethane) and controlling temperature (20–25°C) to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts during amide bond formation with 2-fluorobenzoyl chloride. Purify via column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product . Monitor reaction progress using TLC or HPLC to ensure completion.
Q. What techniques are recommended for structural characterization of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) for definitive structural elucidation. Use SHELXL for refinement, leveraging its robust algorithms for handling high-resolution data . Complement with spectroscopic methods:
- NMR : Assign peaks using - and -NMR, noting deshielding effects from the fluorine atom (e.g., -NMR at ~-110 ppm for ortho-F).
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm) and amide N–H bending (~3300 cm) .
Q. How does the fluorine atom in the 2-fluorobenzamide moiety influence physicochemical properties?
- Methodological Answer : The fluorine atom enhances metabolic stability via inductive electron-withdrawing effects, reducing basicity of adjacent groups. Use logP measurements (e.g., shake-flask method) to quantify increased lipophilicity. Assess solubility in DMSO/water mixtures to correlate with bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Systematically modify substituents:
- Replace the acetyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilicity.
- Introduce halogens (e.g., Cl, Br) at the phenyl ring to improve target binding via hydrophobic interactions.
- Test analogs in bioassays (e.g., insecticidal activity against Plutella xylostella) and correlate substituent effects with IC values .
Q. How should researchers resolve contradictions in reported bioactivity data for fluorobenzamide derivatives?
- Methodological Answer : Standardize assay protocols to minimize variability:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
- Validate results with orthogonal assays (e.g., enzymatic inhibition vs. whole-organism models).
- Perform meta-analyses to identify structural outliers (e.g., thieno-pyrazole vs. imidazo-pyridine derivatives) .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB ID: 1XYZ). Apply density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for hydrogen bonding (e.g., amide NH with kinase active sites). Validate with molecular dynamics (MD) simulations to assess binding stability .
Q. How can crystallographic disorder in this compound derivatives be addressed during refinement?
- Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disordered regions (e.g., rotating acetyl groups). Apply anisotropic displacement parameters (ADPs) and constraints to overlapping atoms. Validate with residual density maps and R values below 5% .
Q. What strategies are effective for elucidating the metabolic pathways and toxicity mechanisms of this compound?
- Methodological Answer : Conduct in vitro assays with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites (e.g., hydroxylation at the acetyl group). Use LC-MS/MS to detect glutathione adducts, indicating reactive intermediate formation. Pair with transcriptomic profiling (RNA-seq) to map toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
